![molecular formula C8H18N2O2 B13695342 Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
Bis[(2-methylpropan-2-yl)oxy]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-tert-butoxydiazene is an organic compound with the molecular formula C8H18N2O2. . This compound is characterized by its two tert-butoxy groups attached to a diazene moiety. It is a colorless solid with a melting point of 82°C and a predicted boiling point of 169.9°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butoxydiazene can be synthesized through the reaction of tert-butyl alcohol with sodium nitrite in the presence of sulfuric acid. The reaction proceeds as follows:
2(CH3)3COH+NaNO2+H2SO4→(CH3)3CON=NO(C(CH3)3)+NaHSO4+H2O
This reaction involves the formation of the diazene moiety through the nitrosation of tert-butyl alcohol .
Industrial Production Methods
Industrial production of 1,2-di-tert-butoxydiazene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butoxydiazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl nitrite and tert-butyl nitrate.
Reduction: Reduction of 1,2-di-tert-butoxydiazene can yield tert-butylamine.
Substitution: It can undergo substitution reactions with nucleophiles to form various substituted diazene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products
Oxidation: Tert-butyl nitrite and tert-butyl nitrate.
Reduction: Tert-butylamine.
Substitution: Various substituted diazene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Di-tert-butoxydiazene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-di-tert-butoxydiazene involves the formation of reactive nitrogen species through the cleavage of the diazene moiety. These reactive species can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved include nitrosation, nitration, and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl hyponitrite
- Hyponitrous acid di-tert-butyl ester
- 2,2’-(Azobisoxy)bis(2-methylpropane)
Uniqueness
1,2-Di-tert-butoxydiazene is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse products. Its ability to generate reactive nitrogen species makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]diazene |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3 |
InChI Key |
OAPFBXRHYINFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ON=NOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


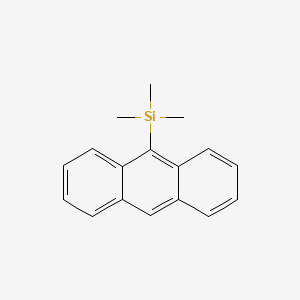
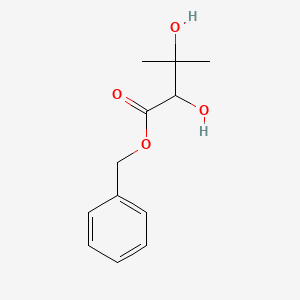
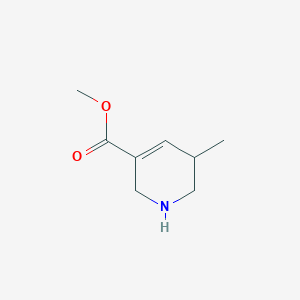
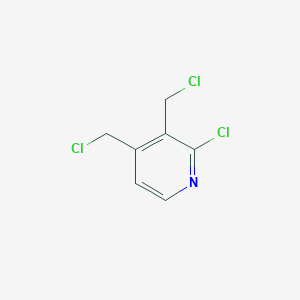
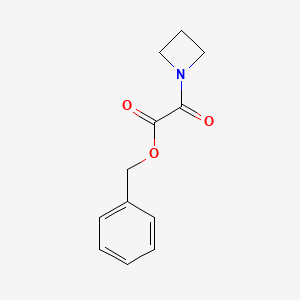

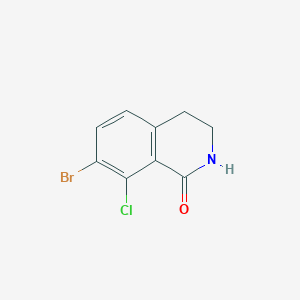

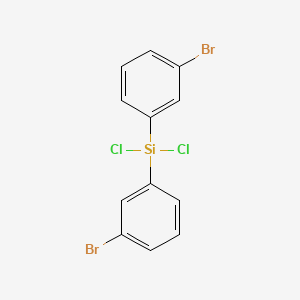
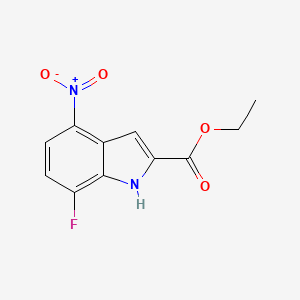
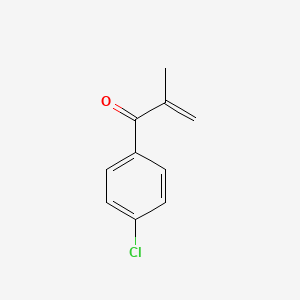
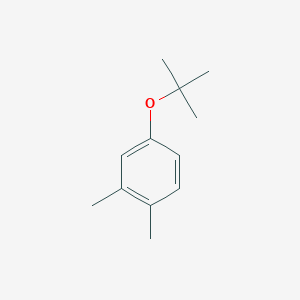
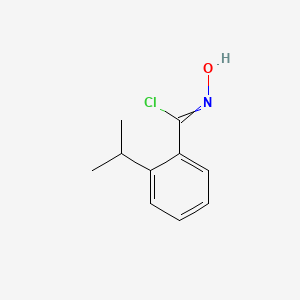
![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
